2-丁炔酰氯

描述

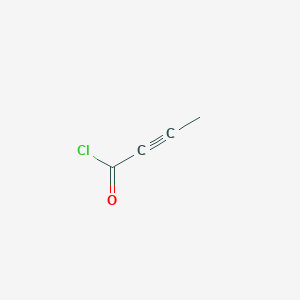

2-Butynoyl chloride, also known as but-2-ynoyl chloride, is a chemical compound with the molecular formula C4H3ClO and a molecular weight of 102.52 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 2-Butynoyl chloride consists of 4 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The InChI code for 2-Butynoyl chloride is InChI=1S/C4H3ClO/c1-2-3-4(5)6/h1H3 .

Physical And Chemical Properties Analysis

2-Butynoyl chloride is a liquid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

科学研究应用

高效合成纤维素衍生物

一个应用涉及使用离子液体作为反应介质合成纤维素呋酸酯。 Köhler和Heinze(2007)探索了在吡啶存在下使用2-呋酰氯对纤维素进行酰化反应,通过离子液体1-N-丁基-3-甲基咪唑氯化物([C4mim]+Cl−)促进。这种方法允许在温和条件下生产纤维素呋酸酯,突出了2-丁炔酰氯衍生物在改性天然聚合物用于材料科学应用中的作用 Köhler & Heinze, 2007。

绿色溶剂用于共沸混合物分离

Esfahani等人(2020)展示了使用基于氯化胆碱的深共融溶剂作为环保的萃取剂来从共沸混合物中分离丁醇。这项研究强调了氯化物衍生物在开发可持续工业过程中的潜力,有助于推动绿色化学的进步 Esfahani, Khoshsima, & Pazuki, 2020。

有机化合物的催化和合成

郭、李和张(2003)关于铜催化的交叉偶联反应的研究展示了从末端炔烃和一氧化草酰氯合成2-氧代-3-丁炔酸酯。这突出了2-丁炔酰氯衍生物在催化和有机合成中的应用,为有价值的化学产品提供了高效途径 Guo, Li, & Zhang, 2003。

创新材料工程

Benedetto等人(2014)关于室温离子液体(RTILs)如1-丁基-3-甲基咪唑氯化物对磷脂双分子层的水合作用的研究提供了关于氯化物衍生物与生物膜相互作用的见解。这项研究可能影响生物相容材料的开发以及了解存在离子液体时细胞膜动态的理解 Benedetto et al., 2014。

环境化学的进展

最后,Sun等人(2005)对离子液体中氯离子的阳极行为的研究表明在电化学和环境修复中可能存在潜在应用。了解离子液体中氯化物衍生物的电化学性质可能导致在处理工业废物和污染物方面的新方法 Sun et al., 2005。

安全和危害

2-Butynoyl chloride is a dangerous compound. It is highly flammable and can cause harm if inhaled, ingested, or if it comes into contact with the skin . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound . In case of accidental ingestion or contact, immediate medical attention is required .

属性

IUPAC Name |

but-2-ynoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClO/c1-2-3-4(5)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBHSXXPAZMVSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507778 | |

| Record name | But-2-ynoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butynoyl chloride | |

CAS RN |

39753-54-3 | |

| Record name | But-2-ynoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | but-2-ynoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2-butynoyl chloride relate to its observed ionization energies in photoelectron spectroscopy?

A1: The He(I) photoelectron spectrum of 2-butynoyl chloride provides valuable information about the molecule's electronic structure and ionization energies . The study found that specific ionization energy bands correspond to the removal of electrons from particular molecular orbitals. For instance, lower ionization energy bands likely arise from orbitals associated with the triple bond and the oxygen lone pairs, which are less tightly bound. Conversely, higher ionization energies correspond to orbitals involved in the C-Cl and C=O bonds. The study observed that the ionization energies of certain orbitals in 2-butynoyl chloride are influenced by the inductive and resonance effects of the chlorine and carbonyl groups. This highlights how analyzing photoelectron spectra can provide insights into the electronic structure and bonding characteristics of molecules like 2-butynoyl chloride.

Q2: Beyond 2-butynoyl chloride, what broader insights can be gained from studying the photoelectron spectra of related oxyalkynes?

A2: Comparing the photoelectron spectra of 2-butynoyl chloride with related oxyalkynes like 2-butynal, 2-butynol, 2-butynoic acid, and 2-butynoyl fluoride allows for a deeper understanding of how substituents affect electronic structure . By analyzing the shifts in ionization energies across this series of molecules, researchers can deduce the inductive and resonance effects of different substituents on the electronic distribution within the molecules. This comparative approach enables the identification of trends in ionization energies based on the electron-donating or electron-withdrawing nature of the substituents. Such insights are valuable for predicting the reactivity and chemical behavior of similar compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。